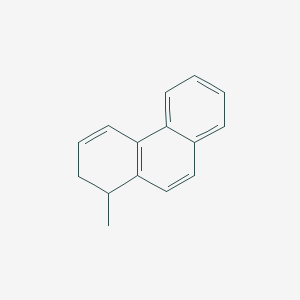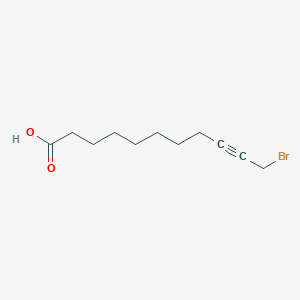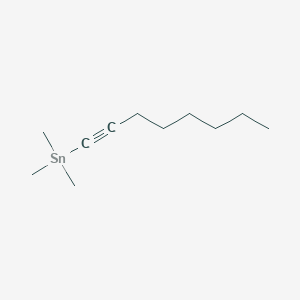![molecular formula C20H22O B14325475 1,1'-[Oxybis(cyclopropylmethylene)]dibenzene CAS No. 102553-03-7](/img/structure/B14325475.png)
1,1'-[Oxybis(cyclopropylmethylene)]dibenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-[Oxybis(cyclopropylmethylene)]dibenzene, also known as dibenzyl ether, is an organic compound with the formula (C₆H₅CH₂)₂O. It is classified as an ether derived from benzyl alcohol. This compound is a colorless, nearly odorless oil and is primarily used as a plasticizer .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,1’-[Oxybis(cyclopropylmethylene)]dibenzene can be synthesized by treating benzyl chloride with a base. The reaction typically involves the following steps:
Reactants: Benzyl chloride and a base (e.g., sodium hydroxide).
Conditions: The reaction is carried out in an aqueous or organic solvent at elevated temperatures.
Industrial Production Methods
Industrial production of 1,1’-[Oxybis(cyclopropylmethylene)]dibenzene follows a similar synthetic route but on a larger scale. The process involves:
Reactors: Large-scale reactors with controlled temperature and pressure conditions.
Purification: The crude product is purified using distillation or recrystallization techniques to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-[Oxybis(cyclopropylmethylene)]dibenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzaldehyde and benzoic acid.
Reduction: Reduction reactions can convert it back to benzyl alcohol.
Substitution: The ether linkage can be cleaved under acidic or basic conditions to form benzyl alcohol and benzyl chloride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Acidic or basic conditions, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH), are employed.
Major Products Formed
Oxidation: Benzaldehyde and benzoic acid.
Reduction: Benzyl alcohol.
Substitution: Benzyl alcohol and benzyl chloride.
Applications De Recherche Scientifique
1,1’-[Oxybis(cyclopropylmethylene)]dibenzene has several scientific research applications:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the study of enzyme-catalyzed reactions involving ether cleavage.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized as a plasticizer in the production of polymers and resins.
Mécanisme D'action
The mechanism of action of 1,1’-[Oxybis(cyclopropylmethylene)]dibenzene involves its ability to act as a solvent and reactant in various chemical reactions. The compound can form stable complexes with other molecules, facilitating their transport and reactivity. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyl Ether: Similar structure but lacks the cyclopropylmethylene groups.
Dibenzyl Ether: Another name for 1,1’-[Oxybis(cyclopropylmethylene)]dibenzene.
Benzyl Alcohol: The precursor to 1,1’-[Oxybis(cyclopropylmethylene)]dibenzene.
Uniqueness
1,1’-[Oxybis(cyclopropylmethylene)]dibenzene is unique due to its ether linkage and the presence of cyclopropylmethylene groups, which impart distinct chemical and physical properties. These properties make it suitable for specific applications in organic synthesis, drug delivery, and polymer production .
Propriétés
Numéro CAS |
102553-03-7 |
|---|---|
Formule moléculaire |
C20H22O |
Poids moléculaire |
278.4 g/mol |
Nom IUPAC |
[cyclopropyl-[cyclopropyl(phenyl)methoxy]methyl]benzene |
InChI |
InChI=1S/C20H22O/c1-3-7-15(8-4-1)19(17-11-12-17)21-20(18-13-14-18)16-9-5-2-6-10-16/h1-10,17-20H,11-14H2 |
Clé InChI |
SOVBBVZNBOUUGO-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C(C2=CC=CC=C2)OC(C3CC3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Isothiocyanato-4-[2-(4-pentylcyclohexyl)ethyl]benzene](/img/structure/B14325394.png)
![1-[Bis(4-chlorophenyl)methyl]-1H-imidazole](/img/structure/B14325402.png)
![Methyl 3-{2-[(benzenesulfonyl)methyl]phenyl}propanoate](/img/structure/B14325406.png)
![2-[2-(3,4-Dimethoxyphenyl)ethyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B14325411.png)
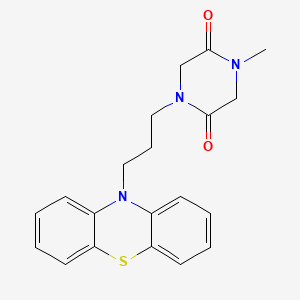
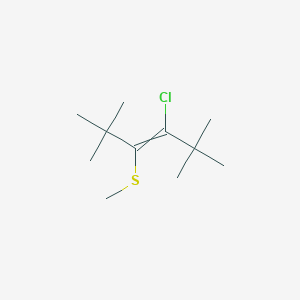
![5-[(2,4-Dinitrophenyl)sulfanyl]furan-2-carbonitrile](/img/structure/B14325451.png)
![3,6-Diphenyl-7H-[1,3]thiazolo[2,3-b][1,3,4]thiadiazin-4-ium bromide](/img/structure/B14325477.png)

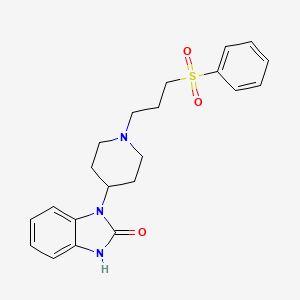
![4-{2-[3-(2-Methyl-1,3-dioxolan-2-yl)propyl]-1,3-dithian-2-yl}butan-1-ol](/img/structure/B14325496.png)
